molecular formula C20H40Cl2N2 B13800653 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride CAS No. 52673-66-2

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride

Cat. No.: B13800653
CAS No.: 52673-66-2
M. Wt: 379.4 g/mol
InChI Key: VBJPLMJXXYLNKP-UHFFFAOYSA-N
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Description

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is a polycyclic amine derivative characterized by an adamantane core substituted at the 1- and 3-positions with 2-dimethylaminopropyl groups, each protonated as dihydrochloride salts. Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance metabolic stability and membrane permeability, making them attractive in drug discovery for central nervous system (CNS) and antiviral applications . The dimethylaminopropyl substituents introduce tertiary amine functionality, which may influence receptor binding, solubility, and pharmacokinetics.

Properties

CAS No.

52673-66-2

Molecular Formula

C20H40Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

1-[3-[2-(dimethylamino)propyl]-1-adamantyl]-N,N-dimethylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C20H38N2.2ClH/c1-15(21(3)4)8-19-10-17-7-18(11-19)13-20(12-17,14-19)9-16(2)22(5)6;;/h15-18H,7-14H2,1-6H3;2*1H

InChI Key

VBJPLMJXXYLNKP-UHFFFAOYSA-N

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)(C2)CC(C)N(C)C)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The predominant synthetic route to This compound involves the alkylation of a suitable adamantane diamine precursor with a 2-dimethylaminoalkyl halide under basic conditions. The key steps include:

  • Starting Material: 1,3-diaminoadamantane or related adamantane diamines.
  • Alkylating Agent: 2-chloro-N,N-dimethylpropylamine or 2-chloro-N,N-dimethylethylamine derivatives.
  • Base: Organic bases such as triethylamine or pyridine to neutralize the generated acid and promote nucleophilic substitution.
  • Solvent: Anhydrous solvents like dichloromethane or chloroform.
  • Temperature: Typically room temperature to mild heating (25–60 °C).

This reaction results in the formation of the bis-substituted adamantane tertiary amine, which is subsequently converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions.

Detailed Reaction Scheme

Step Reaction Description Reagents & Conditions Outcome
1 Alkylation of 1,3-diaminoadamantane 2-chloro-N,N-dimethylpropylamine, triethylamine, anhydrous dichloromethane, 25–40 °C, 12–24 h Formation of 1,3-bis(2-dimethylaminopropyl)adamantane (free base)
2 Salt formation Anhydrous HCl gas or HCl in ether, 0–5 °C, 1–2 h Conversion to dihydrochloride salt, precipitation of solid

Industrial Scale Considerations

Industrial synthesis follows a similar pathway with modifications to enhance yield, safety, and scalability:

  • Reactor Design: Use of jacketed reactors with temperature control to manage exothermic alkylation.
  • Purification: Crystallization of the dihydrochloride salt from solvents such as ethanol/ethyl acetate mixtures to obtain high purity.
  • Safety: Strict control of moisture and acid handling to prevent side reactions and ensure safe salt formation.
  • Yield Optimization: Use of excess alkylating agent and optimized molar ratios to drive the reaction to completion.

Comparative Analysis of Preparation Methods from Literature

While direct literature on This compound is limited, related adamantane derivatives provide insight into preparation strategies.

Reference Starting Material Key Reaction Yield (%) Notes
ACS Omega, 2020 1,3-dimethyladamantane Ritter-type reaction with nitric acid and formamide, followed by hydrolysis and salt formation ~83 Two-step process with high yield and mild conditions; avoids hazardous bromination
US Patent 3,391,142 1-bromoadamantane and 1,3-diaminopropane Heating at 180–220 °C for 12 h, followed by acid addition salt precipitation Not specified High temperature reaction in stainless steel vessel; isolation via acid salt precipitation
EP Patent 2358654 1,3-dimethyladamantane Bromination with catalytic HBr in acetic acid, followed by substitution and hydrolysis Moderate to high Controlled bromination to minimize by-products; multi-step synthesis

These methods emphasize:

  • Avoidance of hazardous reagents like liquid bromine when possible.
  • Use of Ritter-type reactions or nucleophilic substitution for functionalization.
  • Formation of acid addition salts (hydrochloride, hydrobromide) for isolation and purification.

Reaction Optimization and Conditions

Temperature and Time

  • Alkylation reactions proceed efficiently at mild temperatures (25–60 °C), with reaction times ranging from 12 to 24 hours to ensure complete substitution.
  • Salt formation is typically conducted at low temperatures (0–5 °C) to precipitate pure dihydrochloride salts.

Molar Ratios

  • Excess alkylating agent (1.1–1.5 equivalents per amine group) is often used to drive the reaction to completion.
  • Base is used in stoichiometric amounts to neutralize generated HCl.

Solvent Effects

  • Anhydrous dichloromethane or chloroform provide good solubility and reaction medium.
  • For salt crystallization, ethanol/ethyl acetate mixtures are effective.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Starting Material 1,3-diaminoadamantane Provides diamine core for bis-alkylation
Alkylating Agent 2-chloro-N,N-dimethylpropylamine Introduces dimethylaminopropyl groups
Base Triethylamine or pyridine Scavenges HCl, promotes nucleophilic substitution
Solvent Anhydrous DCM or chloroform Dissolves reactants, inert medium
Temperature (Alkylation) 25–60 °C Optimizes reaction rate, minimizes side reactions
Reaction Time 12–24 hours Ensures complete alkylation
Salt Formation HCl gas or HCl in ether, 0–5 °C Converts free base to stable dihydrochloride salt
Purification Crystallization from ethanol/ethyl acetate Yields pure, solid salt

Research Findings and Professional Insights

  • The alkylation of adamantane diamines with dimethylaminoalkyl halides under mild basic conditions is a reliable and scalable route to the target compound.
  • Formation of the dihydrochloride salt enhances compound stability, handling, and solubility.
  • Avoiding hazardous reagents like liquid bromine and employing safer alternatives such as Ritter-type reactions or catalytic bromination improves safety and environmental profile.
  • Industrial scale-up requires careful control of reaction exotherms and purification steps to maintain high purity and yield.
  • The described methods are consistent with best practices in adamantane derivative synthesis and align with recent advances reported in peer-reviewed journals and patents.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The dimethylaminopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research indicates that 1,3-bis(2-dimethylaminopropyl)adamantane dihydrochloride exhibits significant antiviral properties. It has been shown to inhibit viral replication by interacting with specific enzymes crucial for viral life cycles. This mechanism makes it a candidate for therapeutic development against various viral infections, including influenza and potentially other viruses .
  • Neurological Disorders :
    • The compound's structural characteristics suggest potential applications in treating neurological disorders. Similar compounds in the adamantane family have been used in the treatment of conditions such as Parkinson's disease and multiple sclerosis, indicating a pathway for exploration with this particular molecule .
  • Drug Delivery Systems :
    • Due to its unique structure, this compound may serve as a carrier in drug delivery systems. The ability to modulate enzyme activity and receptor interactions positions it well for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Comparative Analysis with Other Adamantane Derivatives

The following table compares this compound with other notable adamantane derivatives:

Compound NameChemical FormulaUnique Features
AdamantaneC10H16Basic structure; known for stability and hydrophobicity.
1-AminoadamantaneC11H17NContains an amino group; used in neurological studies.
Adamantane-1,3-diyldimethanamine dihydrochlorideC12H24Cl2N2Lacks dimethylaminopropyl groups; used in coordination chemistry.

The comparative analysis highlights how the additional dimethylaminopropyl groups in this compound enhance its biological activity and solubility compared to simpler derivatives.

Case Studies and Research Findings

Numerous studies have been conducted on the antiviral efficacy of adamantane derivatives. For instance, a study demonstrated that certain analogs were effective against various strains of viruses at low concentrations, suggesting that modifications like those found in this compound could yield even more potent antiviral agents .

Additionally, the compound's potential as an immunomodulator has been explored in various preclinical models. Research indicates that compounds with similar structures have shown promise in enhancing immune responses against viral infections, further supporting the need for continued investigation into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride and related dihydrochloride salts:

Compound Name Core Structure Functional Groups Molecular Formula Key Applications/Properties Reference
This compound Adamantane Two 2-dimethylaminopropyl groups C₂₀H₃₆N₂Cl₂ CNS-targeted drug candidates (inferred)
1-(3-Aminopropyl)adamantane hydrochloride Adamantane Single primary aminopropyl group C₁₃H₂₃NCl Intermediate for bioactive molecules
MPP dihydrochloride (Pyrazole derivative) Pyrazole Hydroxyphenyl, piperidinylethoxy C₂₇H₂₈N₄O₃Cl₂ ERα antagonist for pulmonary hypertension
(2S)-2,5-Diaminopentanamide dihydrochloride Linear pentanamide Primary amines, amide bond C₅H₁₃N₃OCl₂ Limited toxicological data
Bismark Brown Y (Azo dye) Benzene/azo linkages Aromatic diamines, azo groups C₁₈H₁₆N₈Cl₂ Textile dye, industrial applications
Key Observations:
  • Adamantane vs.
  • Tertiary vs. Primary Amines: The dimethylaminopropyl groups in the target compound provide tertiary amines, which may improve solubility and reduce metabolic oxidation compared to the primary amine in 1-(3-aminopropyl)adamantane hydrochloride .
  • Azo Dyes vs. Pharmaceutical Agents: Bismark Brown Y’s azo-linked aromatic system is structurally distinct and serves non-pharmaceutical roles, highlighting the importance of core structure in determining application .

Pharmacological and Physicochemical Comparisons

Solubility and Stability:
  • This compound: The dihydrochloride salt enhances water solubility, critical for bioavailability. Adamantane derivatives typically exhibit high thermal stability.
  • MPP dihydrochloride : Demonstrated efficacy in vivo as an ERα antagonist, with slow-release pellets delivering sustained activity in murine models .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Limited pharmacological data exist, though its linear structure may reduce cellular uptake compared to adamantane-based analogues .
Receptor Binding and Selectivity:
  • The target compound’s adamantane scaffold may favor interactions with hydrophobic binding pockets (e.g., NMDA receptors or viral proteins), whereas MPP dihydrochloride’s pyrazole and phenol groups target nuclear hormone receptors like ERα .

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